molecular formula C11H13NO2 B1523956 1-Amino-3-phenylcyclobutane-1-carboxylic acid CAS No. 17382-09-1

1-Amino-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1523956
CAS No.: 17382-09-1
M. Wt: 191.23 g/mol
InChI Key: UDEFVMDARGSLMK-UHFFFAOYSA-N
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Description

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a compound with the molecular weight of 191.23 . It is also known by its CAS number: 17382-09-1 .

Physical and Chemical Properties This compound is a powder at room temperature . The InChI code for this compound is 1S/C11H13NO2/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) .

Scientific Research Applications

Imaging Agent Development

One prominent application of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is in the development of positron emission tomography (PET) radiotracers. This compound, when fluorinated to anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), is used in clinical trials for evaluating prostate and other cancers. It has shown promise due to its physiologic uptake patterns, providing insights into common physiologic patterns, incidental uptake, and variants that may simulate disease, aiding in the diagnosis and management of cancer patients (Schuster et al., 2014).

Structural Studies and Synthesis

The structural versatility of this compound is explored through its incorporation into highly rigid beta-peptides. Such studies involve stereoselective synthesis and structural analysis to understand the molecule's ability to promote specific structural configurations. These insights are crucial for designing molecules with desired properties, such as increased stability or specificity for certain biological targets (Izquierdo et al., 2005).

Tumor-Seeking Properties

Research into this compound's tumor-seeking properties has shown its potential as a diagnostic tool. Studies indicate its preferential incorporation by several tumor types, highlighting its utility in noninvasive imaging of pulmonary lesions and potential in characterizing malignant versus benign tissue. This facilitates early diagnosis and accurate localization of tumors, critical for effective treatment planning (Amzat et al., 2013).

Radiosynthesis and Dosimetry

The synthesis and evaluation of fluorinated derivatives, such as [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for brain tumor imaging, showcase advancements in radiosynthesis techniques. These studies provide insights into the compound's pharmacokinetics, dosimetry, and potential for clinical application, particularly in PET imaging of brain tumors and other cancers, thus contributing to personalized cancer therapy (Shoup et al., 1999).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-amino-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEFVMDARGSLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17382-09-1
Record name 1-amino-3-phenylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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